molecular formula C10H14N4O6 B14628752 Butan-1-amine;1,3,5-trinitrobenzene CAS No. 54635-87-9

Butan-1-amine;1,3,5-trinitrobenzene

Cat. No.: B14628752
CAS No.: 54635-87-9
M. Wt: 286.24 g/mol
InChI Key: OUKXMIFCPUZHGE-UHFFFAOYSA-N
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Description

Butan-1-amine;1,3,5-trinitrobenzene is a compound that combines an aliphatic amine (butan-1-amine) with an aromatic nitro compound (1,3,5-trinitrobenzene)

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or through the amination of butanol.

Industrial Production Methods

Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives using a mixture of nitric acid and sulfuric acid. The process requires careful control of temperature and reaction conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

    Reduction: 1,3,5-Triaminobenzene

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,3,5-Trinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trinitrobenzene involves its ability to undergo reduction and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trinitrobenzene is unique due to its symmetrical structure, which influences its reactivity and physical properties. Compared to its isomers, it has distinct melting and boiling points, and its reactivity in chemical reactions can differ significantly .

Properties

CAS No.

54635-87-9

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

butan-1-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H3N3O6.C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H;2-5H2,1H3

InChI Key

OUKXMIFCPUZHGE-UHFFFAOYSA-N

Canonical SMILES

CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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